CD4 FRAGMENT 25-58

HIV-1 Entry Inhibition Syncytium Formation Assay CD4-gp120 Interaction

CD4 Fragment 25-58 (CAS 119112-09-3) is a 34-amino acid synthetic peptide corresponding to residues 25 through 58 of the human CD4 glycoprotein's N-terminal D1 domain. This linear fragment encompasses a protruding, immunoglobulin-like loop structure that has been experimentally validated as the primary binding site for the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120.

Molecular Formula C170H269N51O51
Molecular Weight 3843.27
CAS No. 119112-09-3
Cat. No. B1142319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD4 FRAGMENT 25-58
CAS119112-09-3
Molecular FormulaC170H269N51O51
Molecular Weight3843.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CD4 Fragment 25-58 (CAS 119112-09-3): A Defined HIV-1 Binding Site Peptide for Competitive Inhibition Research


CD4 Fragment 25-58 (CAS 119112-09-3) is a 34-amino acid synthetic peptide corresponding to residues 25 through 58 of the human CD4 glycoprotein's N-terminal D1 domain . This linear fragment encompasses a protruding, immunoglobulin-like loop structure that has been experimentally validated as the primary binding site for the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 [1]. Unlike full-length soluble CD4 or smaller, isolated CD4 domain fragments, this specific sequence presents a concentrated and structurally discrete viral interaction interface, making it a critical tool for mechanistic studies of HIV-1 entry and its inhibition [1].

Why Generic CD4 Peptide Substitution Fails: Functional Specificity of CD4 Fragment 25-58 in HIV-1 Cell Fusion Assays


The functional activity of CD4-derived peptides in HIV-1 inhibition is highly sequence- and conformation-dependent, rendering generic substitution with other CD4 fragments ineffective [1]. Landmark epitope mapping studies demonstrated that among a panel of large synthetic peptides, only the 25-58 fragment presented the correct structural context to effectively block HIV-1-induced cell fusion, while adjacent or overlapping peptides (e.g., 1-25, 40-72) did not share this functional property [1]. This establishes that the specific tertiary structure of this loop region is a non-negotiable determinant of biological activity. Therefore, procurement of the precise Fragment 25-58 is mandatory for experiments aiming to investigate or competitively inhibit the gp120-CD4 interaction at this validated binding interface.

Head-to-Head Performance Data for CD4 Fragment 25-58 Against CD4 Peptide Comparators


Specific Inhibition of HIV-1-Induced Syncytium Formation vs. CD4 Peptides 1-25 and 40-72

In a direct comparative study by Jameson et al. (1988), three overlapping CD4 peptides were tested for their ability to inhibit HIV-1-induced cell fusion (syncytium formation). Only the peptide corresponding to Fragment 25-58 demonstrated effective, concentration-dependent inhibition [1]. The adjacent peptides, CD4(1-25) and CD4(40-72), were reported to be ineffective in this functional assay, under the same experimental conditions [1].

HIV-1 Entry Inhibition Syncytium Formation Assay CD4-gp120 Interaction

Precise Epitope Localization to the HIV-1 gp120 Binding Loop vs. Other CD4 Domain Fragments

Epitope mapping using a panel of eight functionally distinct anti-CD4 monoclonal antibodies (mAbs) localized the binding site for the potent HIV-1 blocking antibody OKT4A to residues 32-47, a region entirely contained within Fragment 25-58 [1]. By analogy to immunoglobulin structures, this region is predicted to form a protruding loop, which is proposed as the direct HIV-1 gp120 binding site [1]. This contrasts with other CD4 fragments, such as CD4(81-92), which map to a separate, less-critical epitope for gp120 interaction [2].

Epitope Mapping Monoclonal Antibody Competition HIV-1 Binding Site

Association with the Most Potent HIV-1 Neutralizing Antibody Epitope (OKT4A) vs. Other Anti-CD4 mAbs

Among a family of anti-CD4 mAbs, OKT4A was identified as a potent inhibitor of HIV-1 binding and syncytium formation [1]. The binding site of OKT4A was mapped specifically to residues 32-47 of the CD4 protein [1]. Fragment 25-58 is the only synthetic peptide reported to contain this complete epitope and subsequently exhibit functional inhibition [1]. Other mAbs (e.g., OKT4, OKT4D) bind to distinct epitopes and do not similarly neutralize HIV-1 infectivity, underscoring the unique functional importance of the specific region captured by this fragment [1].

Neutralizing Antibody Epitope OKT4A Monoclonal Antibody Viral Entry Blockade

Core Application Scenarios for CD4 Fragment 25-58 Based on Defined Functional Differentiation


Mechanistic Studies of the Primary HIV-1 gp120-CD4 Binding Interface

CD4 Fragment 25-58 is the definitive tool for competitive inhibition experiments that focus specifically on the initial extracellular attachment of HIV-1 to its host cell receptor. Its use, supported by the concentration-dependent inhibition data [1], allows researchers to dissect this primary entry step independently of the downstream conformational changes required for viral fusion, which are targeted by other CD4 peptides or small-molecule mimetics [2].

Functional Epitope Screening for Anti-HIV-1 Monoclonal Antibodies

Given that Fragment 25-58 encompasses the complete binding site of the potent neutralizing antibody OKT4A [1], the peptide serves as a highly specific antigen in ELISA-based competition assays. It enables the precise screening of new antibody candidates that aim to block the gp120-CD4 interaction through the same critical loop region, providing a clear functional readout that fragments like CD4(1-25) or CD4(40-72) cannot offer [1].

HIV-1 Vaccine Component Design Targeting the gp120 Binding Site

The structurally defined nature of the 25-58 loop, validated as the primary viral attachment site [1], makes this peptide an essential immunogen in reverse vaccinology approaches. Formulations incorporating Fragment 25-58 are designed to elicit focused immune responses specifically against the critical viral binding interface, a strategic advantage over vaccines based on the full CD4 ectodomain that may present a more complex and less focused antigenic surface.

Quote Request

Request a Quote for CD4 FRAGMENT 25-58

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.